![molecular formula C12H15FN2O3S B2777658 (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid CAS No. 1584652-41-4](/img/structure/B2777658.png)
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
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Overview
Description
“(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid” is a versatile chiral building block widely utilized in the synthesis of diverse compounds . It’s a white crystalline solid, with a five-membered ring structure containing one nitrogen atom and two oxygen atoms . It finds applications in various fields such as agrochemicals .
Synthesis Analysis
The compound has been employed in the synthesis of insecticides, herbicides, and fungicides . It’s significance extends to the agrochemical sector .Molecular Structure Analysis
The molecular weight of the compound is 133.12 . The IUPAC name is (2S,4R)-4-fluoro-2-pyrrolidinecarboxylic acid . The InChI code is 1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 .Chemical Reactions Analysis
The compound is a proline derivative . It’s used for research purposes and not intended for medicinal, household, or other uses .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Agrochemical Synthesis
The compound serves as an intermediate in the synthesis of agrochemicals. Its role in creating pesticides and herbicides is vital, as it can lead to the development of more effective and environmentally friendly agricultural products .
Positron Emission Tomography (PET) Imaging
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile: derivatives are used in PET imaging for the diagnosis and treatment evaluation of clinical tumors. The fluorine-18 labeled compounds provide accurate imaging information, which is essential for the early diagnosis, staging, and prognosis evaluation of cancers .
Synthesis of Fluorinated Amino Acids
The compound is involved in the synthesis of fluorinated amino acids, which are used in medicinal chemistry, protein stabilization, and NMR/MRI approaches for protein detection and imaging. The fluorinated amino acids allow for the specific, quantitative detection of individual species in complex media .
Glycopeptide Synthesis
As a chiral building block, it is used in the synthesis of glycopeptides. These molecules have applications in the development of antibiotics and other therapeutic agents that target specific cellular mechanisms .
Mechanism of Action
Levoketoconazole, the pure 2S,4R enantiomer, is potentially more potent and safe compared to racemic ketoconazole . It’s a steroidogenic inhibitor that reduces morbidity and mortality due to hypercortisolism associated with Cushing’s syndrome . Due to its mechanism of action, levoketoconazole may cause hypocortisolism and decreased serum testosterone levels in both sexes .
Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5+/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJUPDDHFBIBD-SJGICDGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | |
CAS RN |
1584652-41-4 |
Source
|
Record name | (2S,4R)-4-fluoropyrrolidine-2-carbonitrile 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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